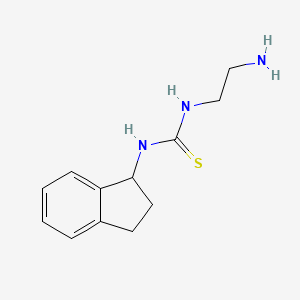
1-(2-Aminoethyl)-3-indan-1-yl-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Aminoethyl)-3-indan-1-yl-thiourea” is a compound that contains an indan ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. It also contains a thiourea group (-NH-C(S)-NH2), which is known for its role in various biological activities . The “2-Aminoethyl” part suggests the presence of an ethyl chain with an amine group, which could be involved in hydrogen bonding and other interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indan ring system, with the thiourea group and the 2-aminoethyl group attached at the 3rd and 1st positions of the indan ring, respectively . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions, including acting as ligands for metal ions and participating in organic synthesis reactions . The presence of the amine group could also allow this compound to act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like thiourea and amine could increase its solubility in polar solvents .科学的研究の応用
Chiral Solvating Agents
Thiourea derivatives have been utilized as chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives via NMR spectroscopy. A study by Recchimurzo et al. (2020) compared various thiourea derivatives, including those related to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, revealing their effectiveness in differentiating NMR signals of enantiomeric substrates. These compounds facilitate efficient enantiodiscrimination, requiring additives to solubilize amino acid derivatives for enhanced interaction and signal differentiation (Recchimurzo et al., 2020).
Metal Ion Binding and Sensing
In the realm of chemical sensors, thiourea derivatives have shown promising applications in binding interactions with metal ions. Ngah et al. (2016) synthesized 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea to examine its potential as a chemical sensor, revealing its capability to bind with metal ions, which could lead to applications in detecting and quantifying metal ions in various environments (Ngah et al., 2016).
Antioxidants and Enzyme Inhibitors
A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives synthesized by Reddy et al. (2019) demonstrated potent antioxidant activity. Their study not only highlighted the compounds' ability to scavenge free radicals but also their potential to inhibit the growth of the 2HCK enzyme, which is crucial in the development of pharmacological agents targeting oxidative stress and related diseases (Reddy et al., 2019).
Drug Development and Molecular Docking
Thiourea derivatives have also been explored in drug development, particularly as ligands in the synthesis of pharmaceuticals. Their complexation with metals can lead to the development of new drugs. Studies on thiourea derivatives' binding behaviors towards mercury ions, for instance, provide insights into their potential applications in creating highly selective and sensitive detection methods for heavy metals, which could be pivotal in both environmental monitoring and medical diagnostics (Ngah et al., 2017).
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-3-(2,3-dihydro-1H-inden-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-7-8-14-12(16)15-11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8,13H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAPLYVJBLIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=S)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-indan-1-yl-thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

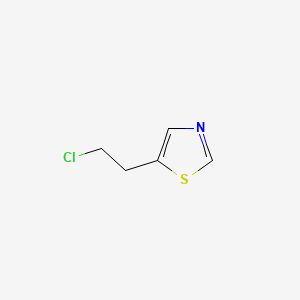
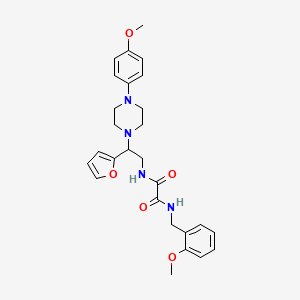
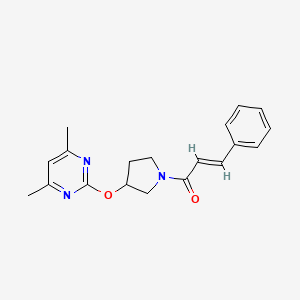
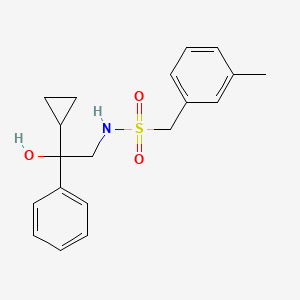
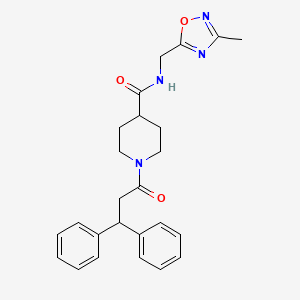
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)
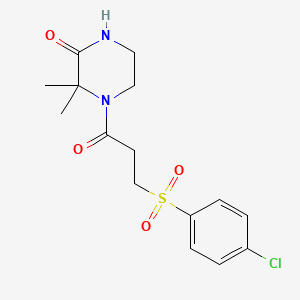
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2628987.png)
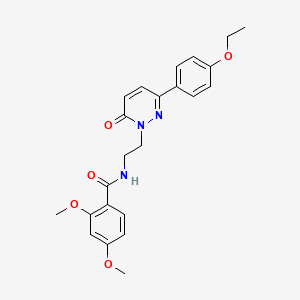
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)